Cas no 696-23-1 (2-Methyl-5-nitroimidazole)

2-Methyl-5-nitroimidazole is a nitroimidazole derivative with significant applications in pharmaceutical and chemical synthesis. Its key advantages include its role as a versatile intermediate in the production of antimicrobial and antiprotozoal agents, particularly in the synthesis of drugs like metronidazole. The compound exhibits strong reactivity due to the nitroimidazole core, enabling efficient modifications for targeted therapeutic applications. Its stability under standard conditions and compatibility with various synthetic routes make it a reliable choice for research and industrial use. Additionally, its well-characterized properties ensure consistent performance in formulations, contributing to its widespread adoption in medicinal chemistry.
2-Methyl-5-nitroimidazole structure
2-Methyl-5-nitroimidazole structure
商品名:2-Methyl-5-nitroimidazole
CAS番号:696-23-1
MF:C4H5N3O2
メガワット:127.1014
MDL:MFCD00151322
CID:39585
PubChem ID:12760

2-Methyl-5-nitroimidazole 化学的及び物理的性質

名前と識別子

    • 2-Methyl-5-nitro-1H-imidazole
    • 2-Methyl-4(5)nitroimidazole
    • 2-Methyl-5-nitroimidazole
    • 2-Methyl-4(5)-nitroimidazole
    • 2-Methyl-5-nitroimid
    • 2-methyl-4(5)-nitro-1H-imidazole
    • 2-Methyl-4(5)-nitroimidazol
    • 2-methyl-4-nitro-1h-imidazo
    • 2-methyl-4-nitro-1h-imidazol
    • 2-methyl-4-nitro-1H-imidzole
    • 2-methyl-4-nitro-imidazol
    • 2-methyl-4-nitroimidazole
    • 2-methyl-5(4)-nitroimidazole
    • 2-methyl-5-nitro-imidazol
    • 4(5)-nitro-2-methylimidazole
    • L 581490
    • menidazole
    • RP 8532
    • RP-8532
    • Metronidazole Impurity A
    • 2-Methyl-4-nitro-1H-imidazole
    • 1H-Imidazole, 2-methyl-4-nitro-
    • 1H-Imidazole, 2-methyl-5-nitro-
    • Imidazole, 2-methyl-4-nitro-
    • 24AG2WW15W
    • Imidazole, 2-methyl-5-nitro-
    • FFYTTYVSDVWNMY-UHFFFAOYSA-N
    • PubChem15969
    • 5-nitro-2-methylimidazole
    • 2- methyi-5-nitroimdaz
    • 2-Methyl-4(5)-nitroimidazole, 99%
    • CHEBI:181956
    • FT-0612958
    • EC 211-790-3
    • BCP32909
    • L-581490
    • UNII-24AG2WW15W
    • AKOS025394814
    • CS-W011149
    • Q27253838
    • Z1245636358
    • AS-10894
    • 2-Methyl-5-nitroimidazole, British Pharmacopoeia (BP) Reference Standard
    • AKOS000294748
    • 100215-29-0
    • 696-23-1
    • AC-10807
    • SMR004703227
    • InChI=1/C4H5N3O2/c1-3-5-2-4(6-3)7(8)9/h2H,1H3,(H,5,6)
    • Tinidazole impurity A, European Pharmacopoeia (EP) Reference Standard
    • Menidazole, VETRANAL(TM), analytical standard
    • DTXSID2061010
    • AC-8195
    • PD055434
    • F1905-7036
    • FT-0612982
    • 88054-22-2
    • 2-methyl -5-nitroimidazole
    • FFYTTYVSDVWNMY-UHFFFAOYSA-
    • BCP32918
    • Tinidazole EP Impurity A;Ornidazole Impurity B;2-Methyl-5-nitroimidazole
    • M0922
    • InChI=1/C4H5N3O2/c1-3-5-2-4(6-3)7(8)9/h2H,1H3,(H,5,6
    • AM20120266
    • TINIDAZOLE IMPURITY A [EP IMPURITY]
    • 2-methyl-4-nitro-3H-imidazole
    • METHYL-4-NITROIMIDAZOLE, 2-
    • AKOS015912419
    • EN300-21470
    • SR-01000945053-1
    • Imidazole, 2-methyl-4(or 5)-nitro-
    • AKOS000266160
    • METRONIDAZOLE BENZOATE IMPURITY B [EP IMPURITY]
    • Tinidazole impurity A
    • EINECS 211-790-3
    • SB38360
    • A842456
    • W-109594
    • CHEMBL134454
    • SCHEMBL63215
    • NS00007865
    • SR-01000945053
    • Q-200303
    • MFCD00005191
    • ORNIDAZOLE METABOLITE M1
    • Metronidazole impurity A, European Pharmacopoeia (EP) Reference Standard
    • MLS006011386
    • Metronidazole Imp. A (EP); Metronidazole Benzoate Imp. B (EP); Tinidazole Imp. A (EP); Tinidazole USP Related Compound A; Tinidazole USP RC A
    • ALBB-020792
    • STK320516
    • DB-025909
    • MDL: MFCD00151322
    • インチ: 1S/C4H5N3O2/c1-3-5-2-4(6-3)7(8)9/h2H,1H3,(H,5,6)
    • InChIKey: FFYTTYVSDVWNMY-UHFFFAOYSA-N
    • ほほえんだ: [O-][N+](C1=C([H])N=C(C([H])([H])[H])N1[H])=O
    • BRN: 4032

計算された属性

  • せいみつぶんしりょう: 127.038176g/mol
  • ひょうめんでんか: 0
  • XLogP3: 0.3
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 0
  • どういたいしつりょう: 127.038176g/mol
  • 単一同位体質量: 127.038176g/mol
  • 水素結合トポロジー分子極性表面積: 74.5Ų
  • 重原子数: 9
  • 複雑さ: 122
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • 互変異性体の数: 2
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 微白色粉末
  • 密度みつど: 1.4748 (rough estimate)
  • ゆうかいてん: 251.0 to 255.0 deg-C
  • ふってん: 572.1°C at 760 mmHg
  • フラッシュポイント: 華氏温度:383°f
    摂氏度:195°c
  • 屈折率: 1.5000 (estimate)
  • あんていせい: Stable. Incompatible with strong oxidizing agents.
  • PSA: 71.82
  • LogP: 1.14950
  • ようかいせい: 水に微溶解する。

2-Methyl-5-nitroimidazole セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H302
  • 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 22
  • セキュリティの説明: 36/37
  • RTECS番号:NI7550000
  • 危険物標識: Xn
  • リスク用語:R22
  • セキュリティ用語:S22;S36/37
  • ちょぞうじょうけん:2-8°C
  • TSCA:Yes

2-Methyl-5-nitroimidazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
MU502-500g
2-Methyl-5-nitroimidazole
696-23-1 99%
500g
¥224.0 2022-06-10
ChemScence
CS-W011149-100g
2-Methyl-5-nitroimidazole
696-23-1 99.41%
100g
$11.0 2022-04-26
Ambeed
A214200-500g
2-Methyl-5-nitro-1H-imidazole
696-23-1 98%
500g
$61.0 2025-03-03
Enamine
EN300-24819-0.25g
2-methyl-5-nitro-1H-imidazole
696-23-1 95%
0.25g
$19.0 2023-02-14
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M28290-100g
2-Methyl-5-nitroimidazole
696-23-1
100g
¥158.0 2021-09-08
eNovation Chemicals LLC
Y1009195-5g
2-Methyl-5-nitro-1H-imidazole
696-23-1 95%
5g
$240 2024-07-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M158532-2.5kg
2-Methyl-5-nitroimidazole
696-23-1 >99.0%
2.5kg
¥1647.90 2023-09-02
eNovation Chemicals LLC
Y1009195-25g
2-Methyl-5-nitro-1H-imidazole
696-23-1 95%
25g
$780 2024-07-28
TRC
M323765-50g
2-Methyl-5-nitroimidazole
696-23-1
50g
$ 75.00 2023-09-07
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
Y0000087
2-Methyl-5-nitroimidazole
696-23-1 European Pharmacopoeia (EP) Reference Standard
¥2654.27 2022-02-23

2-Methyl-5-nitroimidazole 関連文献

2-Methyl-5-nitroimidazoleに関する追加情報

2-Methyl-5-nitroimidazole (CAS No. 696-23-1): An Overview of Its Properties, Applications, and Recent Research

2-Methyl-5-nitroimidazole (CAS No. 696-23-1) is a versatile compound with significant applications in the fields of chemistry, biology, and pharmaceuticals. This compound, also known as 5-Nitro-2-methylimidazole, has gained considerable attention due to its unique chemical structure and biological activity. In this comprehensive overview, we will explore the properties, applications, and recent research advancements related to 2-Methyl-5-nitroimidazole.

Chemical Properties: 2-Methyl-5-nitroimidazole is a white to off-white crystalline solid with a molecular formula of C4H5N3O2. It has a molecular weight of 131.10 g/mol. The compound is soluble in water and organic solvents such as ethanol and dimethyl sulfoxide (DMSO). Its chemical structure consists of a five-membered imidazole ring with a nitro group at the 5-position and a methyl group at the 2-position. This unique arrangement confers specific chemical and biological properties that make it valuable in various applications.

Biological Activity: One of the most notable features of 2-Methyl-5-nitroimidazole is its antimicrobial activity. It has been shown to exhibit potent activity against a wide range of bacteria, including both Gram-positive and Gram-negative strains. This property has led to its use in the development of antibiotics and antiseptics. Additionally, 2-Methyl-5-nitroimidazole has demonstrated antifungal and antiprotozoal activities, making it a versatile compound in the treatment of various infections.

Clinical Applications: In the pharmaceutical industry, 2-Methyl-5-nitroimidazole is used as an intermediate in the synthesis of several drugs. One of the most well-known derivatives is metronidazole, which is widely used to treat anaerobic bacterial infections and certain protozoal infections such as trichomoniasis and giardiasis. The compound's ability to selectively target anaerobic microorganisms makes it particularly useful in these applications.

Toxicology and Safety: While 2-Methyl-5-nitroimidazole has many beneficial applications, it is important to consider its toxicological profile. Studies have shown that it can be toxic at high concentrations, particularly in terms of liver and kidney function. Therefore, appropriate safety measures should be taken when handling this compound, including the use of personal protective equipment (PPE) and adherence to laboratory safety protocols.

Recent Research Developments: Recent research has expanded our understanding of the potential uses of 2-Methyl-5-nitroimidazole. For instance, studies have explored its role in cancer therapy. Research published in the Journal of Medicinal Chemistry has shown that derivatives of 2-Methyl-5-nitroimidazole can selectively target hypoxic tumor cells, which are often resistant to conventional treatments such as chemotherapy and radiation therapy. This property makes it a promising candidate for developing new anticancer drugs.

In another study published in the Journal of Biological Chemistry, researchers investigated the mechanism by which 2-Methyl-5-nitroimidazole-based compounds exert their antimicrobial effects. The findings revealed that these compounds can disrupt bacterial cell membranes and inhibit essential metabolic pathways, leading to cell death. This insight could pave the way for the development of new antibiotics with improved efficacy against multidrug-resistant bacteria.

Synthesis Methods: The synthesis of 2-Methyl-5-nitroimidazole can be achieved through various routes. One common method involves the reaction of 2-methylimidazole with nitric acid or other nitration agents. Another approach involves the condensation of glycolic acid with guanidine followed by nitration. These synthetic methods have been optimized to improve yield and purity, making large-scale production feasible for industrial applications.

Sustainability and Environmental Impact strong>: As environmental concerns continue to grow, there is increasing interest in developing sustainable methods for synthesizing chemicals like < strong > 2-Methyl-5-nitroimidazole strong > . Researchers are exploring green chemistry approaches that minimize waste generation and reduce the use of hazardous reagents. For example, using catalytic systems or microwave-assisted synthesis can significantly improve the environmental footprint of these processes. p > < p >< strong > Conclusion strong >: In summary, strong > 2-Methyl-5-nitroimidazole strong > (CAS No. 696-23-1) is a multifaceted compound with a wide range of applications in chemistry, biology, and pharmaceuticals. Its unique chemical structure confers valuable properties such as antimicrobial activity and potential anticancer effects. Ongoing research continues to uncover new uses and improve our understanding of this important compound. As we move forward, it is crucial to balance its benefits with considerations for safety and sustainability. p > article > response >

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